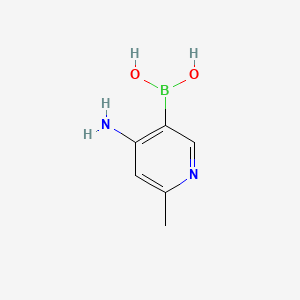

(4-Amino-6-methylpyridin-3-yl)boronic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

IUPAC Name |

(4-amino-6-methylpyridin-3-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BN2O2/c1-4-2-6(8)5(3-9-4)7(10)11/h2-3,10-11H,1H3,(H2,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCVSNIWPAPLUJG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(N=C1)C)N)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H9BN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30694436 | |

| Record name | (4-Amino-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.96 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1310404-54-6 | |

| Record name | (4-Amino-6-methylpyridin-3-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30694436 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to (4-Amino-6-methylpyridin-3-yl)boronic acid: Synthesis and Characterization

This guide will, therefore, outline a plausible, well-referenced synthetic strategy based on established chemical principles for pyridine functionalization and boronic acid synthesis. It will also detail the expected characterization methods and data, providing a foundational framework for researchers and drug development professionals interested in this molecule.

Introduction: The Potential of Substituted Pyridine Boronic Acids in Drug Discovery

Pyridine boronic acids are a class of heterocyclic organic compounds that have garnered significant interest in medicinal chemistry and drug discovery. The pyridine motif is a common scaffold in a vast array of pharmaceuticals due to its ability to engage in hydrogen bonding and its overall metabolic stability. The introduction of a boronic acid functional group provides a versatile handle for various chemical transformations, most notably the Suzuki-Miyaura cross-coupling reaction, a powerful tool for the formation of carbon-carbon bonds.[1] This versatility allows for the efficient construction of complex molecular architectures, accelerating the exploration of chemical space in the quest for novel therapeutic agents.[1]

(4-Amino-6-methylpyridin-3-yl)boronic acid, with its amino and methyl substituents, presents a particularly interesting scaffold. The amino group can act as a hydrogen bond donor and a key interaction point with biological targets, while the methyl group can influence solubility and metabolic stability. The strategic placement of the boronic acid at the 3-position, flanked by the amino and methyl groups, offers unique opportunities for creating diverse libraries of compounds with potential applications in various disease areas.

Proposed Synthesis Methodology

Due to the absence of a specific published synthesis for this compound, a logical and scientifically sound approach would involve the borylation of a suitable halogenated precursor. A plausible synthetic route is proposed below, starting from a commercially available or readily synthesizable substituted pyridine.

Plausible Synthetic Pathway

A viable strategy would commence with the synthesis of a 3-halo-4-amino-6-methylpyridine intermediate, which can then be converted to the desired boronic acid.

Caption: Proposed synthetic routes to this compound.

Experimental Protocols (Hypothetical)

The following are hypothetical, yet plausible, experimental protocols based on established methodologies. These have not been experimentally validated for this specific substrate and should be approached with caution and optimized as necessary.

Part 1: Synthesis of 3-Bromo-4-amino-6-methylpyridine (Precursor)

-

Reaction Setup: To a solution of 4-amino-6-methylpyridine in a suitable solvent (e.g., acetonitrile or dichloromethane) at 0 °C, add N-bromosuccinimide (NBS) portion-wise. The reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Rationale: The amino group at the 4-position is an activating group, directing electrophilic substitution to the ortho positions (3 and 5). The 3-position is generally favored. N-Bromosuccinimide is a common and effective brominating agent for activated aromatic rings.

-

Workup and Purification: Upon completion, the reaction mixture would be quenched with an aqueous solution of sodium thiosulfate to remove any unreacted bromine. The product would then be extracted with an organic solvent, dried over an anhydrous salt (e.g., Na₂SO₄), and purified by column chromatography on silica gel.

Part 2 (Option A): Lithium-Halogen Exchange and Borylation

-

Reaction Setup: In a flame-dried flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the 3-bromo-4-amino-6-methylpyridine in anhydrous tetrahydrofuran (THF) and cool to -78 °C. Add n-butyllithium (n-BuLi) dropwise. After stirring for a short period, add triisopropyl borate. The reaction is then allowed to warm to room temperature.

-

Rationale: The lithium-halogen exchange is a classic method for generating an organolithium species, which is a potent nucleophile. This nucleophile then attacks the electrophilic boron atom of the triisopropyl borate. The resulting borate ester is then hydrolyzed to the boronic acid upon acidic workup.

-

Workup and Purification: The reaction is quenched with a saturated aqueous solution of ammonium chloride. The pH is adjusted to be slightly acidic, and the product is extracted with an organic solvent. Purification would likely involve recrystallization or column chromatography.

Part 2 (Option B): Palladium-Catalyzed Miyaura Borylation

-

Reaction Setup: In a reaction vessel, combine 3-bromo-4-amino-6-methylpyridine, bis(pinacolato)diboron (B₂pin₂), a palladium catalyst (e.g., Pd(dppf)Cl₂), and a base (e.g., potassium acetate) in a suitable solvent (e.g., dioxane or DMSO). The mixture is heated under an inert atmosphere.

-

Rationale: The Miyaura borylation is a robust and widely used method for the synthesis of boronic esters from aryl halides.[1] It offers good functional group tolerance. The resulting pinacol ester can often be isolated and purified more easily than the free boronic acid and can be hydrolyzed to the boronic acid in a subsequent step if required.

-

Workup and Purification: After cooling, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography to yield the pinacol ester. The ester can be hydrolyzed to the free boronic acid using an acid or base.

Characterization

The definitive identification and confirmation of the structure of this compound would require a suite of analytical techniques.

Expected Analytical Data

| Technique | Expected Observations |

| ¹H NMR | Signals corresponding to the pyridine ring protons, the methyl group protons, and the amino group protons. The chemical shifts and coupling constants would be characteristic of the substitution pattern. The B(OH)₂ protons are often broad and may exchange with solvent. |

| ¹³C NMR | Resonances for the six carbon atoms of the pyridine ring and the methyl group. The carbon atom attached to the boron would likely show a broad signal. |

| ¹¹B NMR | A single, broad resonance in the region typical for trigonal boronic acids (around 20-30 ppm). |

| Mass Spec. | The molecular ion peak corresponding to the exact mass of the compound (C₆H₉BN₂O₂). High-resolution mass spectrometry (HRMS) would provide confirmation of the elemental composition. |

| Melting Point | A sharp melting point would be indicative of a pure compound. |

| FT-IR | Characteristic absorption bands for N-H stretching (amino group), C-H stretching (aromatic and methyl), C=C and C=N stretching (pyridine ring), and B-O stretching. |

Detailed Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a solution of the sample in a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra on a high-field NMR spectrometer.

-

Process the data to determine chemical shifts, integration, and coupling constants.

-

-

Mass Spectrometry (MS):

-

Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile).

-

Analyze the sample using an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a high-resolution mass spectrometer.

-

Determine the exact mass of the molecular ion and compare it with the calculated theoretical mass.

-

Applications in Drug Development

As a versatile building block, this compound holds promise for the synthesis of novel compounds for drug discovery. The presence of the amino and boronic acid groups allows for a variety of subsequent chemical modifications.

Caption: Potential applications of this compound in library synthesis.

The ability to readily introduce diverse aryl and heteroaryl groups via Suzuki-Miyaura coupling, coupled with the potential for modification of the amino group, makes this compound an attractive starting point for generating libraries of drug-like molecules for screening against various biological targets.

Conclusion

While a detailed, experimentally validated guide for the synthesis and characterization of this compound is currently unavailable in the public scientific literature, this document provides a robust, scientifically-grounded framework for its potential synthesis and analysis. The proposed synthetic routes leverage well-established and reliable chemical transformations. The outlined characterization methods are standard for the structural elucidation of novel organic compounds. For researchers and professionals in drug development, this compound represents a promising, yet underexplored, building block with the potential to contribute to the discovery of new medicines. Further research to establish and publish a definitive synthetic and characterization protocol is highly encouraged.

References

-

Miyaura, N., & Suzuki, A. (1995). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 95(7), 2457–2483. [Link]

- Hall, D. G. (Ed.). (2011).

-

Lennox, A. J., & Lloyd-Jones, G. C. (2014). The Sincerity of Suzuki-Miyaura Cross-Coupling. Angewandte Chemie International Edition, 53(10), 2550–2552. [Link]

-

Chemler, S. R., Trauner, D., & Danishefsky, S. J. (2001). The B-Alkyl Suzuki-Miyaura Cross-Coupling Reaction: Development, Mechanistic Study, and Applications in Natural Product Synthesis. Angewandte Chemie International Edition, 40(24), 4544–4568. [Link]

-

Ishiyama, T., Murata, M., & Miyaura, N. (1995). Palladium(0)-Catalyzed Cross-Coupling Reaction of Alkoxydiboron with Haloarenes: A Direct Procedure for Arylboronic Esters. The Journal of Organic Chemistry, 60(23), 7508–7510. [Link]

Sources

An In-Depth Technical Guide to (4-Amino-6-methylpyridin-3-yl)boronic acid: A Versatile Building Block in Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

(4-Amino-6-methylpyridin-3-yl)boronic acid, a substituted pyridinylboronic acid, has emerged as a valuable reagent in the field of medicinal chemistry. Its unique structural features, combining a reactive boronic acid moiety with a decorated pyridine core, make it a sought-after building block for the synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a particular focus on its role in the development of novel therapeutics. Boronic acids, in general, have seen a surge in interest following the success of drugs like bortezomib, as they can act as bioisosteres for other functional groups and participate in a variety of powerful chemical transformations.[1]

Core Chemical and Physical Data

A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and development.

| Property | Value | Source(s) |

| CAS Number | 1310404-54-6 | [2][3][4][5][6] |

| Molecular Formula | C6H9BN2O2 | [2][5] |

| Molecular Weight | 151.96 g/mol | [2] |

| Appearance | White to off-white solid | [7] |

| Storage Conditions | 2-8°C, under inert atmosphere, protected from light | [2] |

Note: Detailed experimental data on properties such as melting point, boiling point, and pKa for this specific compound are not widely available in published literature. These properties should be determined experimentally upon acquisition of the compound.

Spectroscopic Characterization

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the amino group protons. The chemical shifts will be influenced by the electronic effects of the amino, methyl, and boronic acid substituents.

¹³C NMR: The carbon NMR spectrum will display six unique carbon signals corresponding to the pyridine ring and the methyl group. The carbon atom attached to the boron will have a characteristic chemical shift.

¹¹B NMR: Boron-11 NMR is a key technique for characterizing boronic acids. A single resonance is expected, with a chemical shift that can provide information about the coordination state of the boron atom.

Mass Spectrometry (MS): Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the N-H stretches of the amino group, C-H stretches of the aromatic ring and methyl group, C=C and C=N stretching vibrations of the pyridine ring, and B-O and O-H stretches of the boronic acid group.

Synthesis of this compound

The synthesis of pyridinylboronic acids can be achieved through several established methods. A common and effective approach involves the conversion of a corresponding halo-pyridine to an organometallic intermediate, which is then reacted with a borate ester.

A plausible synthetic route to this compound starts from a suitable brominated precursor, such as 3-bromo-6-methylpyridin-4-amine.

Proposed Synthetic Workflow:

Sources

- 1. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications [mdpi.com]

- 2. 1310404-54-6|this compound|BLD Pharm [bldpharm.com]

- 3. 1310404-54-6 this compound [chemsigma.com]

- 4. arctomsci.com [arctomsci.com]

- 5. This compound [1310404-54-6] | Chemsigma [chemsigma.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. 6-Methylpyridine-3-boronic acid 659742-21-9 [sigmaaldrich.com]

An In-Depth Technical Guide to (4-Amino-6-methylpyridin-3-yl)boronic acid: Properties, Synthesis, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

(4-Amino-6-methylpyridin-3-yl)boronic acid is a substituted pyridinylboronic acid that has emerged as a valuable building block in medicinal chemistry and drug discovery. Its unique structural features, combining a pyridine core with amino and methyl functional groups, make it a versatile reagent for the synthesis of complex molecules with potential therapeutic applications. This technical guide provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its characterization and use, and insights into its role in the development of novel pharmaceuticals.

Physicochemical Properties: A Foundation for Application

A thorough understanding of the physicochemical properties of a reagent is paramount for its effective use in synthesis and drug development. While some data for this compound is available from commercial suppliers, a complete experimental profile is essential for researchers.

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1310404-54-6 | [CymitQuimica[1], Arctom Scientific[2]] |

| Molecular Formula | C₆H₉BN₂O₂ | [CymitQuimica[3]] |

| Molecular Weight | 151.96 g/mol | [CymitQuimica[3]] |

| Appearance | White to off-white solid | [ChemicalBook[4]] |

| Melting Point | Data not available | |

| Solubility | Data not available | |

| Storage | Store at 2-8°C in a dark, inert atmosphere | [BLDpharm[5]] |

Structural Characterization: Ensuring Identity and Purity

The unambiguous identification and purity assessment of this compound are critical for reproducible and reliable experimental outcomes. Standard spectroscopic techniques are employed for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the structure of organic molecules. For this compound, ¹H, ¹³C, and ¹¹B NMR are particularly informative.

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl group protons, and the amino group protons. The chemical shifts and coupling constants of the aromatic protons provide information about their relative positions.

-

¹³C NMR: The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule, including the carbons of the pyridine ring and the methyl group.

-

¹¹B NMR: The boron NMR spectrum is characteristic of the boronic acid functionality and typically shows a broad singlet. The chemical shift can provide insights into the electronic environment of the boron atom[6][7][8].

While specific experimental spectra for this compound are not widely published, researchers can obtain this data upon purchase from suppliers who offer analytical services[5][9].

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for:

-

O-H stretching: A broad band in the region of 3200-3600 cm⁻¹ corresponding to the hydroxyl groups of the boronic acid.

-

N-H stretching: Sharp peaks in the region of 3300-3500 cm⁻¹ corresponding to the amino group.

-

C-H stretching: Peaks around 2850-3000 cm⁻¹ for the methyl and aromatic C-H bonds.

-

B-O stretching: A strong band in the region of 1300-1400 cm⁻¹.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its fragmentation pattern. High-resolution mass spectrometry (HRMS) can confirm the elemental composition.

Synthesis of this compound

The synthesis of pyridinylboronic acids can be achieved through several methods, with the most common being the palladium-catalyzed cross-coupling of a halopyridine with a diboron reagent (Miyaura borylation) or the metal-halogen exchange of a halopyridine followed by reaction with a trialkyl borate[10]. A plausible synthetic route to this compound could start from a suitable halogenated 4-amino-6-methylpyridine derivative.

Diagram 1: General Synthetic Workflow for Pyridinylboronic Acids

Caption: A generalized workflow for the synthesis of pyridinylboronic acids.

Experimental Protocol: General Miyaura Borylation for the Synthesis of a Pyridinylboronic Acid Pinacol Ester

-

Reaction Setup: To an oven-dried flask, add the halopyridine (1.0 equiv), bis(pinacolato)diboron (1.1 equiv), potassium acetate (2.0 equiv), and a palladium catalyst such as Pd(dppf)Cl₂ (3 mol%).

-

Solvent Addition: Add a suitable anhydrous solvent, such as 1,4-dioxane or toluene, under an inert atmosphere (e.g., nitrogen or argon).

-

Reaction Execution: Heat the reaction mixture to 80-100 °C and stir for the appropriate time (typically 12-24 hours), monitoring the reaction progress by TLC or LC-MS.

-

Work-up: After completion, cool the reaction mixture to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired pyridinylboronic acid pinacol ester.

-

Hydrolysis: The pinacol ester can then be hydrolyzed to the corresponding boronic acid using acidic conditions.

Chemical Reactivity and Applications in Drug Discovery

The primary utility of this compound in drug discovery lies in its ability to participate in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions[7][11]. This reaction allows for the formation of a carbon-carbon bond between the pyridine core and various aryl or heteroaryl halides, providing access to a wide range of biaryl and hetero-biaryl structures, which are common motifs in biologically active molecules[12][13].

Diagram 2: Suzuki-Miyaura Cross-Coupling Reaction

Caption: Schematic of the Suzuki-Miyaura cross-coupling reaction.

The amino and methyl groups on the pyridine ring of this compound can influence the electronic properties and steric environment of the molecule, potentially affecting its reactivity and the biological activity of the resulting products. The amino group, in particular, can serve as a hydrogen bond donor, which is often crucial for drug-receptor interactions.

Role in the Synthesis of Kinase Inhibitors and Other Therapeutics

Substituted pyridines are prevalent scaffolds in many approved drugs, particularly in the area of oncology. For instance, derivatives of 4-aminopyridine have been explored as potent kinase inhibitors[14]. The use of this compound allows for the introduction of diverse substituents at the 3-position of the pyridine ring, enabling the exploration of structure-activity relationships (SAR) and the optimization of lead compounds. The resulting molecules may target a variety of biological pathways implicated in diseases such as cancer, inflammation, and infectious diseases[15][16].

Experimental Protocol: General Suzuki-Miyaura Coupling using a Pyridinylboronic Acid

-

Reaction Setup: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 equiv), this compound (1.2 equiv), a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).

-

Solvent System: Add a suitable solvent mixture, such as 1,4-dioxane/water or toluene/ethanol/water.

-

Reaction Execution: Degas the mixture and heat it under an inert atmosphere to a temperature typically ranging from 80 to 110 °C. Monitor the reaction's progress by TLC or LC-MS.

-

Work-up: Upon completion, cool the reaction to room temperature and add water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the crude product by flash column chromatography or recrystallization to yield the desired coupled product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound. While a specific safety data sheet (SDS) for this compound is not universally available, general guidelines for boronic acids should be followed.

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes[12][13][17].

-

Storage: Store in a tightly sealed container in a cool, dry place, away from incompatible materials such as strong oxidizing agents. The recommended storage temperature is 2-8°C under an inert atmosphere to prevent degradation[5].

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

Conclusion

This compound is a valuable and versatile building block for medicinal chemists and drug discovery scientists. Its ability to readily participate in Suzuki-Miyaura cross-coupling reactions provides a straightforward route to a diverse array of substituted pyridine derivatives. The presence of key functional groups offers opportunities for fine-tuning the pharmacological properties of the resulting compounds. A thorough understanding of its physicochemical properties, coupled with robust and reproducible experimental protocols, will undoubtedly facilitate its broader application in the quest for novel and effective therapeutics.

References

-

Supporting Information for Boronic, Diboronic and Boric Acid Esters of 1,8-Naphthalenediol. Retrieved from [Link]

-

Supplementary Information for Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. Retrieved from [Link]

- Synthesis, In Silico, and Biological Evaluation of a Borinic Tryptophan-Derivative That Induces Melatonin-like Amelioration of Cognitive Deficit in Male R

- Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applic

- CN104356057A - Preparation method of 3-amino-4-methylpyridine. (2015).

- Suzuki–Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. (2020). Molecules, 25(21), 5035.

- The Slow-Release Strategy in Suzuki–Miyaura Coupling. (2014).

- Suzuki-Miyaura Coupling. (2023). Chemistry LibreTexts.

-

¹H NMR spectra of (N-methyl)-4-pyridinium boronic acid (a) and a... ResearchGate. Retrieved from [Link]

-

Suzuki Coupling. Organic Chemistry Portal. Retrieved from [Link]

- Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia. (2022). Bioorganic & Medicinal Chemistry, 70, 116937.

- Selection of boron reagents for Suzuki–Miyaura coupling. (2014). Chemical Society Reviews, 43(1), 412-440.

- Recent Advances in the Synthesis of Borinic Acid Deriv

-

Thermo Fisher Scientific. (n.d.). Certificate of analysis. Retrieved from [Link]

-

11B NMR Chemical Shifts. San Diego State University. Retrieved from [Link]

- Molecular recognition with boronic acids—applications in chemical biology. (2014). Journal of the Royal Society Interface, 11(96), 20140131.

- Uridine Derivatives: Synthesis, Biological Evaluation, and In Silico Studies as Antimicrobial and Anticancer Agents. (2023). Medicina, 59(6), 1107.

-

Frontier Specialty Chemicals. Boronic Acids. Retrieved from [Link]

Sources

- 1. This compound | CymitQuimica [cymitquimica.com]

- 2. arctomsci.com [arctomsci.com]

- 3. This compound | CymitQuimica [cymitquimica.com]

- 4. 6-Methylpyridine-3-boronic Acid | 659742-21-9 [chemicalbook.com]

- 5. 1310404-54-6|this compound|BLD Pharm [bldpharm.com]

- 6. rsc.org [rsc.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 9. 659742-21-9|(6-Methylpyridin-3-yl)boronic acid|BLD Pharm [bldpharm.com]

- 10. Recent Advances in the Synthesis of Borinic Acid Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. aksci.com [aksci.com]

- 13. tcichemicals.com [tcichemicals.com]

- 14. Synthesis and biological evaluation of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine covalent inhibitors as potential agents for the treatment of acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. mdpi.com [mdpi.com]

- 16. Molecular recognition with boronic acids—applications in chemical biology - PMC [pmc.ncbi.nlm.nih.gov]

- 17. fishersci.com [fishersci.com]

(4-Amino-6-methylpyridin-3-yl)boronic Acid: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Value of Substituted Pyridine Boronic Acids in Medicinal Chemistry

The pyridine scaffold is a cornerstone in modern drug discovery, prized for its ability to engage in a variety of biological interactions and its synthetic tractability.[1][2][3] When functionalized with a boronic acid group, its utility is significantly amplified, opening avenues for the construction of complex molecular architectures through powerful cross-coupling chemistries.[4] (4-Amino-6-methylpyridin-3-yl)boronic acid, in particular, represents a versatile building block, combining the key features of a substituted aminopyridine with the synthetic potential of a boronic acid. This guide provides an in-depth technical overview of its commercial availability, synthesis, key properties, and strategic applications in drug discovery, tailored for researchers and scientists in the field.

Commercial Availability and Procurement

This compound is commercially available from a range of specialty chemical suppliers. Researchers can procure this reagent under the CAS Number 1310404-54-6 .[5][6][7]

Table 1: Key Commercial and Chemical Identifiers

| Identifier | Value | Source(s) |

| CAS Number | 1310404-54-6 | [5][6][7] |

| Molecular Formula | C₆H₉BN₂O₂ | [5][6] |

| Molecular Weight | 151.96 g/mol | [5] |

| Typical Purity | ≥95% | [8] |

Leading suppliers such as BLDpharm and CymitQuimica list this compound in their catalogs and can provide detailed analytical data, including NMR, HPLC, and LC-MS spectra upon request, ensuring the quality and identity of the material for research purposes.[5][6]

Synthesis and Chemical Logic

A related patent for the preparation of 3-amino-4-methylpyridine utilizes 4-methylpyridine-3-boronic acid as a starting material, highlighting the utility of related structures in the synthesis of aminopyridines.[9]

Below is a proposed, expert-derived protocol for the synthesis of the title compound.

Proposed Synthetic Workflow

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask under an inert atmosphere (argon or nitrogen), add anhydrous tetrahydrofuran (THF). Cool the flask to -78 °C in a dry ice/acetone bath.

-

Lithiation: Dissolve 4-amino-3-bromo-6-methylpyridine (1.0 eq) in anhydrous THF and add it dropwise to the cooled reaction flask. Following this, slowly add n-butyllithium (1.1 eq, 2.5 M in hexanes) to the reaction mixture, maintaining the temperature at -78 °C. Stir for 1 hour. Causality: The low temperature is crucial to prevent side reactions and ensure regioselective metal-halogen exchange.

-

Borylation: To the resulting solution, add triisopropyl borate (1.2 eq) dropwise, ensuring the temperature does not rise above -70 °C. After the addition is complete, allow the reaction to slowly warm to room temperature and stir overnight. Causality: Triisopropyl borate is used as the electrophilic boron source to form the boronic ester intermediate.

-

Hydrolysis and Isolation: Cool the reaction mixture to 0 °C and quench by the slow addition of 1 M hydrochloric acid until the pH is acidic. Extract the aqueous layer with an organic solvent such as ethyl acetate. The product can then be purified by recrystallization or column chromatography. Causality: The acidic workup hydrolyzes the boronic ester to the final boronic acid product.

Physicochemical Properties and Stability

While extensive experimental data for this compound is not publicly available, its properties can be inferred from related structures.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| pKa | ~8-9 | Boronic acids typically have a pKa around 9. The amino group may slightly alter this.[10] |

| Solubility | Soluble in polar organic solvents (e.g., DMSO, DMF, alcohols). Limited solubility in nonpolar solvents. | The polar amino and boronic acid groups suggest solubility in polar solvents. |

| Stability | Stable under anhydrous conditions at 2-8°C.[5] Susceptible to protodeboronation in the presence of strong acids or bases and moisture. | Boronic acids, particularly heteroaromatic ones, can be unstable.[11] Studies on aminopyridines suggest good stability in solid form.[12] |

Handling and Storage:

This compound should be stored in a cool, dry, and inert atmosphere to prevent degradation.[5] For long-term storage, refrigeration at 2-8°C is recommended. Due to its potential for irritation, appropriate personal protective equipment, including gloves and safety glasses, should be worn during handling.[13][14][15]

Core Application: Suzuki-Miyaura Cross-Coupling

The primary utility of this compound in drug discovery lies in its application as a nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.[16][17] This reaction is a powerful tool for forming carbon-carbon bonds, enabling the synthesis of complex biaryl and heteroaryl structures, which are prevalent in many kinase inhibitors and other therapeutic agents.[18][19][20]

Reaction Mechanism and Causality

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Exemplary Protocol for Suzuki-Miyaura Coupling

This protocol is a generalized procedure that should be optimized for specific substrates.

-

Reagent Preparation: In a reaction vessel, combine the aryl or heteroaryl halide (1.0 eq), this compound (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a suitable base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).

-

Solvent Addition: Add a degassed solvent system, such as a mixture of 1,4-dioxane and water.

-

Reaction Execution: Heat the mixture under an inert atmosphere to a temperature appropriate for the specific substrates and catalyst, typically between 80-110 °C. Monitor the reaction progress by TLC or LC-MS.

-

Work-up and Purification: Upon completion, cool the reaction, dilute with water, and extract with an organic solvent. The crude product can then be purified by column chromatography.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity and purity of this compound and its reaction products.

Table 3: Key Analytical Techniques and Expected Observations

| Technique | Expected Observations |

| ¹H NMR | Aromatic protons on the pyridine ring are expected in the δ 7-8.5 ppm region. The methyl protons will appear as a singlet around δ 2.5 ppm. The amino protons will be a broad singlet, and the boronic acid protons will also be a broad singlet, the chemical shifts of which can be solvent-dependent.[8][21][22] |

| ¹³C NMR | Aromatic carbons will be in the δ 110-160 ppm range. The methyl carbon will be around δ 20-25 ppm. The carbon attached to the boron atom will have a characteristic chemical shift.[21] |

| ¹¹B NMR | A broad singlet is expected in the range of δ 20-30 ppm, characteristic of a trigonal boronic acid.[14][23] |

| HPLC | A reversed-phase HPLC method using a C18 column with a mobile phase of acetonitrile and water containing an acidic modifier (e.g., formic or trifluoroacetic acid) is suitable for purity analysis.[2][17][24] |

| LC-MS | Electrospray ionization (ESI) in positive mode should show the [M+H]⁺ ion at m/z 153.0. |

Strategic Applications in Drug Discovery

The 4-amino-6-methylpyridine moiety is a valuable pharmacophore in medicinal chemistry, particularly in the development of kinase inhibitors.[19][20] The amino group can act as a hydrogen bond donor, while the pyridine nitrogen can act as a hydrogen bond acceptor, enabling potent interactions with the hinge region of many kinases. The methyl group can provide additional van der Waals interactions and improve metabolic stability.

The boronic acid functionality allows for the facile introduction of this privileged scaffold into a diverse range of molecular frameworks, accelerating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Conclusion

This compound is a commercially available and highly valuable building block for drug discovery and development. Its strategic importance lies in its ability to serve as a versatile precursor for the synthesis of complex, biologically active molecules, particularly through Suzuki-Miyaura cross-coupling reactions. A thorough understanding of its synthesis, properties, and applications, as outlined in this guide, will empower researchers to effectively utilize this reagent in their quest for novel therapeutics.

References

-

University of California, Los Angeles. The values for proton and C-13 chemical shifts given below are typical approximate ranges only. Available at: [Link][21]

-

Trissel, L. A., Zhang, Y., & Cohen, M. R. (2002). Stability of 4-Aminopyridine and 3,4-Diaminopyridine Oral Capsules. International Journal of Pharmaceutical Compounding, 6(2), 156-158.[12]

-

Hudnall, T. W., & Gabbai, F. P. (2022). 11B NMR Spectroscopy: Structural Analysis of the Acidity and Reactivity of Phenyl Boronic Acid–Diol Condensations. The Journal of Organic Chemistry, 87(22), 15083-15090.[23]

-

Gillis, E. P., & Burke, M. D. (2009). A General Solution for Unstable Boronic Acids: Slow-Release Cross-Coupling from Air-Stable MIDA Boronates. Journal of the American Chemical Society, 131(20), 6961-6963.[11]

-

Sbragia, C., et al. (2010). Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products. Journal of Pharmaceutical and Biomedical Analysis, 52(1), 58-65.[25]

-

Hilf, J. A., Holzwarth, M. S., & Rychnovsky, S. D. (2016). Route to highly substituted pyridines. The Journal of Organic Chemistry, 81(21), 10376–10382.[1]

-

Tesei, A., et al. (2021). Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors. Molecules, 26(11), 3123.[18]

-

Khan, I., et al. (2022). Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. Critical Reviews in Analytical Chemistry, 54(3), 599-616.[2]

-

Altaf, A. A., et al. (2015). A review on the medicinal importance of pyridine derivatives. Journal of Drug Design and Medicinal Chemistry, 1(1), 1-11.[3]

-

Organic Chemistry Portal. Suzuki Coupling. Available at: [Link][16]

-

Chemistry LibreTexts. Suzuki-Miyaura Coupling. Available at: [Link][17]

-

CN104356057A. Preparation method of 3-amino-4-methylpyridine. Available at: [9]

-

Gupta, S. L. (2004). U.S. Patent No. 6,713,446. Washington, DC: U.S. Patent and Trademark Office.[26]

-

Chemistry Steps. NMR Chemical Shift Values Table. Available at: [Link][22]

-

D'Aniello, A., et al. (2005). HPLC determination of acidic d-amino acids and their N-methyl derivatives in biological tissues. Biomedical Chromatography, 19(7), 542-548.[24]

-

Fancelli, D., et al. (2009). Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 19(16), 4566-4569.[19]

-

WO 2015/087343 A2. An improved process for the preparation of nilotinib and pharmaceutically acceptable salts thereof. Available at: [27]

-

Goldberg, F. W., et al. (2012). Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors. Bioorganic & Medicinal Chemistry Letters, 22(2), 1045-1050.[20]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. waters.com [waters.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. bldpharm.com [bldpharm.com]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. arctomsci.com [arctomsci.com]

- 8. organicchemistrydata.org [organicchemistrydata.org]

- 9. CN104356057A - Preparation method of 3-amino-4-methylpyridine - Google Patents [patents.google.com]

- 10. Boronic acid - Wikipedia [en.wikipedia.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. sefh.es [sefh.es]

- 13. Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chemistry.sdsu.edu [chemistry.sdsu.edu]

- 15. EP2251344B1 - Formulation of boronic acid compounds - Google Patents [patents.google.com]

- 16. scientificlabs.co.uk [scientificlabs.co.uk]

- 17. Separation of Boronic acid, (4-formylphenyl)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 18. Synthesis and Evaluation of Novel 1,2,6-Thiadiazinone Kinase Inhibitors as Potent Inhibitors of Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Synthesis and SAR of 4-(pyrazol-3-yl)-pyridines as novel c-Jun N-terminal kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 21. web.pdx.edu [web.pdx.edu]

- 22. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]

- 23. par.nsf.gov [par.nsf.gov]

- 24. US20020161230A1 - Process for preparing boronic and borinic acids - Google Patents [patents.google.com]

- 25. Stability studies of ionised and non-ionised 3,4-diaminopyridine: hypothesis of degradation pathways and chemical structure of degradation products - PubMed [pubmed.ncbi.nlm.nih.gov]

- 26. Formulation of boronic acid compounds - Patent US-6713446-B2 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 27. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

An In-depth Technical Guide to Early-Stage Research Involving (4-Amino-6-methylpyridin-3-yl)boronic acid

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of (4-Amino-6-methylpyridin-3-yl)boronic acid, a key building block in modern medicinal chemistry. We will delve into its synthesis, characterization, and critical applications, with a focus on the underlying principles and practical considerations that ensure successful and reproducible outcomes in the laboratory.

Introduction: The Strategic Value of Substituted Pyridine Boronic Acids in Drug Discovery

This compound belongs to the class of heteroaromatic boronic acids, which have become indispensable tools in the synthesis of complex organic molecules. The pyridine scaffold is a privileged structure in medicinal chemistry, appearing in numerous approved drugs due to its ability to engage in hydrogen bonding and other key interactions with biological targets.[1] The strategic placement of amino and methyl groups on the pyridine ring, combined with the versatile reactivity of the boronic acid moiety, makes this reagent particularly valuable for generating libraries of novel compounds for biological screening.

Boronic acids are widely used as coupling partners in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura reaction, which allows for the formation of carbon-carbon bonds.[2] This reaction's tolerance of a wide range of functional groups and its generally mild conditions have cemented its role in the synthesis of biaryl and heteroaryl compounds, which are common motifs in kinase inhibitors and other targeted therapeutics.[3][4]

Physicochemical Properties and Handling

A thorough understanding of the physical and chemical properties of this compound is fundamental to its successful application.

| Property | Value | Source |

| CAS Number | 1310404-54-6 | [5] |

| Molecular Formula | C₆H₉BN₂O₂ | [6] |

| Molecular Weight | 151.96 g/mol | [6] |

| Appearance | Typically an off-white to white solid | N/A |

| Storage | Store in a cool, dry, dark place under an inert atmosphere (e.g., 2-8°C) | [6] |

Safety and Handling Precautions:

This compound should be handled in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, is mandatory. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse the affected area thoroughly with water. For detailed safety information, always consult the Safety Data Sheet (SDS) provided by the supplier.

Synthesis of this compound

While several general methods exist for the synthesis of pyridinylboronic acids, a common and effective approach involves a lithium-halogen exchange of a corresponding bromopyridine precursor followed by borylation with a trialkyl borate.

Conceptual Synthesis Workflow

The synthesis of this compound typically starts from a suitable brominated aminopyridine precursor. The workflow involves the following key transformations:

Detailed Experimental Protocol (Representative)

This protocol is a representative example based on established methods for analogous compounds and should be optimized for specific laboratory conditions.[7]

Materials:

-

3-Bromo-4-amino-6-methylpyridine

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (n-BuLi) in hexanes

-

Triisopropyl borate

-

2M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Ethyl acetate

-

Hexanes

Procedure:

-

Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet, add 3-bromo-4-amino-6-methylpyridine (1.0 eq) and dissolve in anhydrous THF.

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

-

Lithiation: Slowly add n-BuLi (1.1 eq) dropwise via syringe, maintaining the internal temperature below -70 °C. Stir the resulting mixture at -78 °C for 1 hour.

-

Borylation: Add triisopropyl borate (1.2 eq) dropwise, again keeping the temperature below -70 °C. Allow the reaction to slowly warm to room temperature and stir overnight.

-

Quenching and Hydrolysis: Cool the reaction mixture to 0 °C and slowly quench with 2M HCl until the pH is approximately 2. Stir vigorously for 1-2 hours to effect hydrolysis of the boronate ester.

-

Workup: Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8. Extract the aqueous layer with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Characterization and Analytical Data

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring, the methyl protons, and the amino protons. The chemical shifts will be influenced by the electronic effects of the substituents.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbons of the pyridine ring and the methyl group. The carbon attached to the boron atom may exhibit a broad signal or may not be observed due to quadrupolar relaxation.[8]

Expected Chemical Shift Ranges (in ppm, relative to TMS):

| Group | ¹H NMR (ppm) | ¹³C NMR (ppm) |

| Pyridine-H | 7.0 - 8.5 | 110 - 160 |

| -CH₃ | 2.2 - 2.6 | 20 - 25 |

| -NH₂ | 4.0 - 6.0 (broad) | N/A |

| B(OH)₂ | 7.5 - 8.5 (broad) | N/A |

Note: Actual chemical shifts can vary depending on the solvent and concentration.

Mass Spectrometry (MS)

Electrospray ionization mass spectrometry (ESI-MS) is a suitable technique for determining the molecular weight of this compound. The expected [M+H]⁺ ion would be at m/z 153.0.

Core Application: The Suzuki-Miyaura Cross-Coupling Reaction

The primary application of this compound in early-stage drug discovery is as a nucleophilic partner in the Suzuki-Miyaura cross-coupling reaction. This reaction is instrumental in synthesizing biaryl and heteroaryl compounds, many of which are scaffolds for potent kinase inhibitors.[9]

The Catalytic Cycle

The Suzuki-Miyaura reaction proceeds through a well-established catalytic cycle involving a palladium(0) catalyst.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halide bond of the electrophilic partner (R¹-X).

-

Transmetalation: The organic group (R²) from the boronic acid is transferred to the palladium center. This step is facilitated by a base, which activates the boronic acid to form a more nucleophilic boronate species.

-

Reductive Elimination: The two organic groups (R¹ and R²) on the palladium center couple, forming the new C-C bond and regenerating the Pd(0) catalyst.

Application in Kinase Inhibitor Synthesis: A Case Study

This compound is a valuable building block for the synthesis of various kinase inhibitors, including those targeting Colony-Stimulating Factor 1 Receptor (CSF-1R).[10][11][12][13]

Example Reaction: Coupling with a Halogenated Heterocycle

A common strategy in kinase inhibitor synthesis is the coupling of a substituted pyridine boronic acid with a halogenated heterocyclic core.

Reaction Scheme:

Detailed Protocol for a Representative Suzuki-Miyaura Coupling

This protocol describes a general procedure for the coupling of this compound with a heteroaryl bromide.

Materials:

-

This compound (1.2 eq)

-

Heteroaryl bromide (1.0 eq)

-

Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)

-

Base (e.g., K₂CO₃, 2.0 eq)

-

Degassed solvent (e.g., 1,4-dioxane/water, 4:1)

Procedure:

-

Reaction Setup: In a Schlenk flask, combine the heteroaryl bromide, this compound, palladium catalyst, and base.

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

-

Solvent Addition: Add the degassed solvent mixture via syringe.

-

Reaction: Heat the mixture to 90-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction to room temperature and dilute with ethyl acetate. Wash the organic layer with water and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by flash column chromatography.

Troubleshooting and Key Considerations

-

Low Yields: Low yields in Suzuki couplings with aminopyridine boronic acids can often be attributed to catalyst inhibition by the basic nitrogen of the pyridine ring. The use of bulky, electron-rich phosphine ligands (e.g., Buchwald-type ligands) can mitigate this issue.

-

Protodeboronation: The cleavage of the C-B bond by protons can be a significant side reaction. This can be minimized by using anhydrous conditions, a non-protic solvent, and a suitable base.

-

Purification Challenges: The polar nature of aminopyridine boronic acids and their coupled products can make purification challenging. Mixed solvent systems for chromatography are often necessary. In some cases, purification via formation of a salt followed by neutralization can be effective.

Conclusion

This compound is a powerful and versatile building block for the synthesis of complex, biologically active molecules. A thorough understanding of its synthesis, handling, and reactivity, particularly in the context of the Suzuki-Miyaura cross-coupling reaction, is essential for its effective use in drug discovery and development. By carefully selecting reaction conditions and employing robust analytical techniques for characterization, researchers can confidently incorporate this valuable reagent into their synthetic strategies to accelerate the discovery of new therapeutic agents.

References

- Aminopyrimidines useful as kinase inhibitors. Google Patents.

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. URL: [Link]

-

Electronic Supplementary Information (ESI) Base and ligand-free copper-catalyzed N-arylation of 2-amino-N-heterocycles with boronic acids in air. The Royal Society of Chemistry. URL: [Link]

-

Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central. URL: [Link]

- EP3784664B1 - 2-amino-pyridine or 2-amino-pyrimidine derivatives as cyclin dependent kinase inhibitors. Google Patents.

-

Suzuki Coupling. Organic Chemistry Portal. URL: [Link]

-

Supporting information Synthesis of the pyrene derivative The NMR spectra were recorded on a Varian Unity Plus (1H: 300MHz, 13C: - Preprints.org. Preprints.org. URL: [Link]

-

Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies. PubMed. URL: [Link]

-

(60.0 g, 283 mmol, 4.50 equiv), and then attached to a gas inlet adapter (90°). The flask and its contents are flame-dried - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

-

3-pyridylboronic acid - Organic Syntheses Procedure. Organic Syntheses. URL: [Link]

-

Recent Advances in the Synthesis of Borinic Acid Derivatives. MDPI. URL: [Link]

-

Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. PubMed. URL: [Link]

-

Synthesis and Development of Highly Selective Pyrrolo[2,3-d]pyrimidine CSF1R Inhibitors Targeting the Autoinhibited Form. NIH. URL: [Link]

-

Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PubMed Central. URL: [Link]

-

Design and Synthesis of Pyridine-Based Pyrrolo[2,3-d]pyrimidine Analogs as CSF1R Inhibitors: Molecular Hybridization and Scaffold Hopping Approach. MDPI. URL: [Link]

-

Mastering Suzuki Coupling: Your Guide to 6-Bromo-5-methylpyridine-3-boronic Acid. NINGBO INNO PHARMCHEM CO.,LTD. URL: [Link]

-

Boronic, Diboronic and Boric Acid Esters of 1,8- Naphthalenediol - Supporting Information. URL: [Link]

- CN104356057A - Preparation method of 3-amino-4-methylpyridine. Google Patents.

-

Recent progress in the synthesis of pyridinylboronic acids and esters. Arkivoc. URL: [Link]

-

¹H NMR spectra of (N‐methyl)‐4‐pyridinium boronic acid (a) and a... ResearchGate. URL: [Link]

-

13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. MDPI. URL: [Link]

-

1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. ResearchGate. URL: [Link]

-

Supplementary Information Heterocyclic Boronic Acids Display Sialic Acids Selective Binding under Hypoxic Tumor Relevant Acidic Environment. The Royal Society of Chemistry. URL: [Link]

-

3-amido-4-anilinocinnolines as a novel class of CSF-1R inhibitor. PubMed. URL: [Link]

-

13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000691). Human Metabolome Database. URL: [Link]

-

Identification of Selective Imidazopyridine CSF1R Inhibitors. PubMed Central. URL: [Link]

-

Amino acids. Medizinische Fakultät Münster. URL: [Link]

Sources

- 1. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Suzuki Coupling [organic-chemistry.org]

- 3. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. US8372850B2 - Aminopyridines and aminopyrimidines useful as inhibitors of protein kinases - Google Patents [patents.google.com]

- 5. This compound | CymitQuimica [cymitquimica.com]

- 6. 1310404-54-6|this compound|BLD Pharm [bldpharm.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. rsc.org [rsc.org]

- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. mdpi.com [mdpi.com]

- 12. 3-amido-4-anilinocinnolines as a novel class of CSF-1R inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Identification of Selective Imidazopyridine CSF1R Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes & Protocols: (4-Amino-6-methylpyridin-3-yl)boronic acid in Drug Discovery

Introduction: The Strategic Importance of the Aminopyridine Scaffold

In the landscape of modern medicinal chemistry, the pyridine ring stands out as a "privileged scaffold," a molecular framework that is a recurring motif in a multitude of approved drugs. Its ability to form hydrogen bonds, participate in pi-stacking interactions, and serve as a bioisosteric replacement for a phenyl ring, all while imparting favorable pharmacokinetic properties, makes it a cornerstone of drug design. The strategic functionalization of this core structure is paramount in fine-tuning a molecule's biological activity. (4-Amino-6-methylpyridin-3-yl)boronic acid is a highly valuable building block that introduces a unique combination of features: an amino group for hydrogen bonding, a methyl group to probe hydrophobic pockets and influence conformation, and a boronic acid for versatile carbon-carbon bond formation. This application note provides a comprehensive guide to the use of this compound in drug discovery, with a particular focus on the synthesis of protein kinase inhibitors.

Core Application: Suzuki-Miyaura Cross-Coupling for Kinase Inhibitor Synthesis

The primary utility of this compound lies in its application as a nucleophilic partner in the palladium-catalyzed Suzuki-Miyaura cross-coupling reaction.[1][2][3] This reaction is one of the most powerful and widely used methods for the formation of C-C bonds between sp²-hybridized carbon atoms, making it an indispensable tool in the synthesis of biaryl and heteroaryl compounds.[1] In the context of drug discovery, this reaction allows for the efficient coupling of the (4-amino-6-methylpyridin-3-yl) moiety to a variety of heterocyclic and aromatic scaffolds, which are often the core structures of kinase inhibitors.

The general scheme for the Suzuki-Miyaura coupling is as follows:

Caption: General scheme of the Suzuki-Miyaura cross-coupling reaction.

The mechanism of the Suzuki-Miyaura coupling is a catalytic cycle involving a palladium catalyst. The key steps are oxidative addition of the aryl halide to the Pd(0) complex, transmetalation of the organoboron species to the palladium complex, and reductive elimination to form the new C-C bond and regenerate the Pd(0) catalyst.[3]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling of this compound with a Heteroaryl Halide

This protocol provides a representative method for the coupling of this compound with a chloro- or bromopyrimidine, a common core in many kinase inhibitors.

Materials:

-

This compound (1.2 equiv)

-

Heteroaryl halide (e.g., 2-chloro-4-arylpyrimidine) (1.0 equiv)

-

Palladium catalyst: Pd(PPh₃)₄ (0.05 equiv) or Pd₂(dba)₃ with a suitable phosphine ligand (e.g., XPhos)

-

Base: K₂CO₃ or Cs₂CO₃ (2.0-3.0 equiv)

-

Solvent: 1,4-Dioxane and water (e.g., 4:1 v/v)

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask or microwave vial equipped with a magnetic stir bar, add the heteroaryl halide (1.0 equiv), this compound (1.2 equiv), and the base (2.0-3.0 equiv).

-

Inert Atmosphere: Evacuate and backfill the flask with an inert gas (nitrogen or argon) three times to ensure an oxygen-free environment.

-

Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (0.05 equiv). Then, add the degassed solvent system (e.g., 1,4-dioxane/water 4:1) via a syringe.

-

Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring. The reaction can also be performed in a microwave reactor for shorter reaction times.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

-

Workup:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.

-

Separate the organic layer, dry it over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes or methanol in dichloromethane) to afford the desired coupled product.

Data Presentation: Summary of Reaction Conditions and Yields

The efficiency of the Suzuki-Miyaura coupling is highly dependent on the specific substrates, catalyst, ligand, and base used. The following table provides a summary of typical conditions and expected yields for the coupling of aminopyridine boronic acids with various heteroaryl halides, based on literature precedents for similar compounds.

| Heteroaryl Halide | Boronic Acid/Ester | Catalyst (mol%) | Base (equiv) | Solvent System | Temp (°C) | Time (h) | Yield (%) |

| 2-Chloropyrimidine | This compound | Pd(PPh₃)₄ (5) | K₂CO₃ (2) | Dioxane/H₂O (4:1) | 100 | 12 | 60-85 |

| 4-Bromopyrazole | This compound pinacol ester | PdCl₂(dppf) (3) | Cs₂CO₃ (3) | DMF | 90 | 8 | 70-90 |

| 5-Bromo-2-aminopyridine | This compound | Pd₂(dba)₃ (2) / XPhos (4) | K₃PO₄ (2.5) | Toluene/H₂O (5:1) | 110 | 16 | 65-88 |

| 6-Chloro-4-aminopyrido[2,3-d]pyrimidine | This compound | BrettPhos Pd G3 (2) | K₂CO₃ (2) | 2-Butanol/H₂O (10:1) | 95 | 6 | 75-92 |

Applications in Targeting Protein Kinase Families

The 4-amino-6-methylpyridine moiety, when incorporated into larger scaffolds via Suzuki-Miyaura coupling, has proven to be a key structural element in a variety of potent and selective protein kinase inhibitors. The amino group often forms crucial hydrogen bonds with the hinge region of the kinase ATP-binding site, mimicking the interaction of the adenine base of ATP.[4] The methyl group can occupy a nearby hydrophobic pocket, enhancing binding affinity and selectivity.

Phosphoinositide 3-Kinases (PI3Ks)

The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] Numerous PI3K inhibitors incorporating the aminopyridine scaffold have been developed. The 4-amino-6-methylpyridine moiety can be coupled to various heterocyclic cores, such as pyrimidines or purines, to generate potent PI3K inhibitors.

Caption: Simplified PI3K/AKT/mTOR signaling pathway and the point of intervention for inhibitors.

Cyclin-Dependent Kinases (CDKs)

CDKs are key regulators of the cell cycle, and their aberrant activity is a common feature of cancer cells.[6] The 4-aminopyridine scaffold has been successfully employed in the design of inhibitors targeting various CDKs, including CDK2, CDK4/6, and CDK9. By coupling this compound to appropriate heterocyclic systems, medicinal chemists can generate libraries of compounds for screening against different CDK isoforms.

Janus Kinases (JAKs)

The JAK-STAT signaling pathway is crucial for mediating immune responses and hematopoiesis. Dysregulation of this pathway is implicated in autoimmune diseases and myeloproliferative neoplasms.[7] The 4-aminopyridine moiety has been incorporated into potent and selective JAK inhibitors, demonstrating the versatility of this building block beyond oncology.

Bruton's Tyrosine Kinase (BTK)

BTK is a key component of the B-cell receptor signaling pathway and is a validated target for the treatment of B-cell malignancies and autoimmune diseases.[5] The development of covalent and non-covalent BTK inhibitors often involves the use of aminopyridine-containing scaffolds to achieve high potency and selectivity.

Structure-Activity Relationship (SAR) Insights

The "4-amino-6-methyl" substitution pattern on the pyridine ring provides distinct advantages in drug-target interactions:

-

4-Amino Group: As previously mentioned, this group is a potent hydrogen bond donor and acceptor, frequently interacting with the hinge region of the kinase active site.[4]

-

6-Methyl Group: This small alkyl group can provide beneficial van der Waals interactions with hydrophobic residues near the ATP-binding site. It can also influence the torsional angle between the pyridine ring and the coupled aromatic system, which can be critical for achieving an optimal binding conformation and enhancing selectivity.

Representative Biological Activity

The following table presents representative IC₅₀ values for kinase inhibitors containing a 4-aminopyridine or a similar aminopyridine scaffold, illustrating the potency that can be achieved with this pharmacophore.

| Compound Class | Kinase Target | Representative IC₅₀ (nM) |

| Pyridopyrimidinone | PI3Kα | 5 - 50 |

| 2-Anilinopyrimidine | CDK9 | 59 |

| Aminopyridine Derivative | JAK2 | 9 |

| Aminopyrimidine Derivative | BTK | 0.5 - 20 |

| Aminopyridine Scaffold | VRK1 | 150 |

Note: The IC₅₀ values are approximate and can vary depending on the specific assay conditions.[5][8]

Conclusion

This compound is a versatile and valuable building block for drug discovery, particularly in the development of protein kinase inhibitors. Its utility in the robust and efficient Suzuki-Miyaura cross-coupling reaction allows for the rapid generation of diverse chemical libraries. The inherent features of the 4-amino-6-methylpyridine moiety—its ability to form key hydrogen bonds and engage in favorable hydrophobic interactions—make it a highly effective pharmacophore for targeting the ATP-binding site of numerous kinases. The protocols and data presented in this application note are intended to guide researchers in the effective utilization of this reagent to accelerate the discovery of novel therapeutics.

References

-

Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. The Journal of Organic Chemistry. [Link]

-

Design, synthesis and SAR study of 2-aminopyridine derivatives as potent and selective JAK2 inhibitors. European Journal of Medicinal Chemistry. [Link]

-

Synthetic Approaches and Clinical Application of Representative Small-Molecule Inhibitors of Cyclin-Dependent Kinase for Cancer Therapy. Molecules. [Link]

-

Development of Suzuki-Miyaura Coupling between 4-Pyridine Boronate Derivatives and Aryl Halide to Suppress Phenylated Impurities Derived from Phosphorus Ligands. Chemical and Pharmaceutical Bulletin. [Link]

-

A Comprehensive Review of Small-Molecule Inhibitors Targeting Bruton Tyrosine Kinase: Synthetic Approaches and Clinical Applications. Molecules. [Link]

-

4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry. RSC Medicinal Chemistry. [Link]

-

Suzuki Coupling. Organic Chemistry Portal. [Link]

-

Suzuki reaction. Wikipedia. [Link]

-

Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]

-

Suzuki-Miyaura Reactions of (4-bromophenyl)-4,6-dichloropyrimidine through Commercially Available Palladium Catalyst: Synthesis, Optimization and Their Structural Aspects Identification through Computational Studies. MDPI. [Link]

-

Suzuki cross-coupling of solid-supported chloropyrimidines with arylboronic acids. Journal of Combinatorial Chemistry. [Link]

-

Targeting Transcriptional CDKs 7, 8, and 9 with Anilinopyrimidine Derivatives as Anticancer Agents: Design, Synthesis, Biological Evaluation and In Silico Studies. MDPI. [Link]

-

Design, synthesis and pharmacological characterization of aminopyrimidine derivatives as BTK/FLT3 dual-target inhibitors against acute myeloid leukemia. Bioorganic Chemistry. [Link]

-

Development of Pyridine-based Inhibitors for the Human Vaccinia-related Kinases 1 and 2. ACS Medicinal Chemistry Letters. [Link]

-

Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. Journal of the American Chemical Society. [Link]

-

Boronic Acids and Their Derivatives in Medicinal Chemistry: Synthesis and Biological Applications. Pharmaceuticals. [Link]

-

Design and synthesis of boron-containing diphenylpyrimidines as potent BTK and JAK3 dual inhibitors. Bioorganic & Medicinal Chemistry. [Link]

-

Synthesis of Aryl‐Substituted Pyrimidines by Site‐Selective Suzuki–Miyura Cross‐Coupling Reactions of 2,4,5,6‐Tetrachloropyrimidine. European Journal of Organic Chemistry. [Link]

-

Design and synthesis of triazolopyridine derivatives as potent JAK/HDAC dual inhibitors with broad-spectrum antiproliferative activity. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

-

Design, Synthesis, and Biological Evaluation of 2,4-Diaminopyrimidine Derivatives as Potent CDK7 Inhibitors. ACS Medicinal Chemistry Letters. [Link]

-

IC 50 Values of CDK4/6 Inhibitors. ResearchGate. [Link]

-

IC50 values expressed in (µg/ml) of... ResearchGate. [Link]

-

Inside Perspective of the Synthetic and Computational Toolbox of JAK Inhibitors: Recent Updates. MDPI. [Link]

Sources

- 1. Suzuki Coupling [organic-chemistry.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. mdpi.com [mdpi.com]

- 8. youtube.com [youtube.com]

Application Notes and Protocols for the Use of (4-Amino-6-methylpyridin-3-yl)boronic acid in Kinase Inhibitor Synthesis

Introduction: The Strategic Importance of the Aminopyridine Scaffold in Kinase Inhibition

The pyridine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the structures of potent and selective kinase inhibitors. Its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site in kinases makes it an ideal anchor for inhibitor design.[1][2] The strategic placement of substituents on the pyridine ring allows for the fine-tuning of binding affinity, selectivity, and pharmacokinetic properties. Among the various substituted pyridines, (4-Amino-6-methylpyridin-3-yl)boronic acid has emerged as a valuable building block for the synthesis of a new generation of kinase inhibitors, particularly those targeting the p38 MAP kinase pathway.

This comprehensive guide provides detailed application notes and protocols for the effective utilization of this compound in the synthesis of kinase inhibitors. We will delve into the rationale behind its use, provide step-by-step synthetic protocols, and discuss the critical parameters for successful Suzuki-Miyaura cross-coupling reactions.

Physicochemical Properties and Handling

A thorough understanding of the physicochemical properties of this compound is essential for its successful application in synthesis.

| Property | Value | Source |

| CAS Number | 1310404-54-6 | [3][4][5] |

| Molecular Formula | C₆H₉BN₂O₂ | [3] |

| Molecular Weight | 151.96 g/mol | [3] |

| Appearance | Off-white to white solid | - |

| Solubility | Soluble in methanol, DMSO, and DMF. Limited solubility in water. | General knowledge for similar boronic acids |

| Storage | Store at 2-8°C under an inert atmosphere to prevent degradation. Boronic acids are susceptible to oxidation and protodeboronation. | General handling for boronic acids |

The Role of this compound in p38 MAPK Inhibition: A Mechanistic Perspective

The (4-Amino-6-methylpyridin-3-yl) moiety plays a multifaceted role in the binding of inhibitors to the ATP pocket of kinases like p38 MAP kinase. The 4-amino group is strategically positioned to act as a hydrogen bond donor, mimicking the interaction of the adenine N6-amino group with the backbone carbonyl of the hinge region residues.[1][2] The pyridine nitrogen itself can act as a hydrogen bond acceptor, further anchoring the inhibitor in the active site.

The 6-methyl group, while not directly involved in hinge binding, can provide several advantages:

-

Enhanced Selectivity: The methyl group can introduce steric hindrance that disfavors binding to other kinases with smaller ATP-binding pockets, thereby improving the inhibitor's selectivity profile.[1]

-

Improved Physicochemical Properties: The methyl group can increase the lipophilicity of the molecule, which can positively impact cell permeability and oral bioavailability.

-

Modulation of Reactivity: The electron-donating nature of the methyl group can influence the electronic properties of the pyridine ring, potentially affecting the strength of the hydrogen bonds formed with the hinge region.[1]

A prime example of a potent kinase inhibitor whose structure suggests the utility of this building block is TAK-715 , a p38α MAPK inhibitor.[6][7][8] While the exact synthesis in the primary literature does not explicitly detail the use of this specific boronic acid, its structure, N-[4-[2-Ethyl-4-(3-methylphenyl)-1,3-thiazol-5-yl]-2-pyridyl]benzamide, contains a substituted aminopyridine core that is readily accessible through a Suzuki coupling with a suitable boronic acid derivative.

Signaling Pathway Overview: p38 MAP Kinase

The p38 mitogen-activated protein (MAP) kinases are a family of serine/threonine kinases that play a central role in cellular responses to inflammatory cytokines and environmental stress. Dysregulation of the p38 MAPK pathway is implicated in a variety of inflammatory diseases, including rheumatoid arthritis and inflammatory bowel disease, making it a key target for therapeutic intervention.

Caption: Simplified p38 MAPK signaling pathway and the point of inhibition by TAK-715.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is adapted from a known procedure for the synthesis of a structurally related compound, 3-amino-4-methylpyridine, from 4-methylpyridine-3-boronic acid.[9] This synthesis provides a reliable route to the title compound.

Reaction Scheme:

Materials:

-

4-Methylpyridine-3-boronic acid

-

Ammonium acetate or Ammonium sulfate

-

Copper(II) oxide (CuO) or Cobalt(II) oxide (CoO)

-

Methanol or Acetonitrile

-

Water

-

Ethyl acetate

-

Standard laboratory glassware

-

Magnetic stirrer

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer, dissolve 4-methylpyridine-3-boronic acid (1.0 eq) in a mixture of methanol and water (or acetonitrile and water).

-